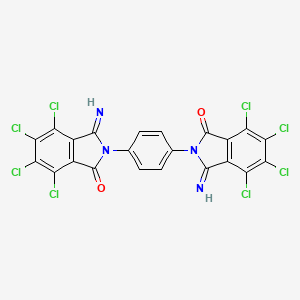
2,2'-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorine atoms and iminoisoindolinone groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one) typically involves the reaction of 1,4-phenylenediamine with tetrachlorophthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings
Wirkmechanismus
The mechanism of action of 2,2’-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one) involves its interaction with specific molecular targets. The compound’s chlorine atoms and iminoisoindolinone groups enable it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its bioactive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Phenylenediacetonitrile: Similar in structure but lacks the chlorine atoms and iminoisoindolinone groups.
2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Shares the phenylene core but has different substituents.
Uniqueness
2,2’-(1,4-Phenylene)bis(4,5,6,7-tetrachloro-3-iminoisoindolin-1-one) is unique due to its multiple chlorine atoms and iminoisoindolinone groups, which confer distinct chemical reactivity and potential bioactivity. These features make it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C22H6Cl8N4O2 |
|---|---|
Molekulargewicht |
641.9 g/mol |
IUPAC-Name |
4,5,6,7-tetrachloro-3-imino-2-[4-(4,5,6,7-tetrachloro-1-imino-3-oxoisoindol-2-yl)phenyl]isoindol-1-one |
InChI |
InChI=1S/C22H6Cl8N4O2/c23-11-7-9(13(25)17(29)15(11)27)21(35)33(19(7)31)5-1-2-6(4-3-5)34-20(32)8-10(22(34)36)14(26)18(30)16(28)12(8)24/h1-4,31-32H |
InChI-Schlüssel |
QZRQMVBKRHQWTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=N)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)N4C(=N)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)
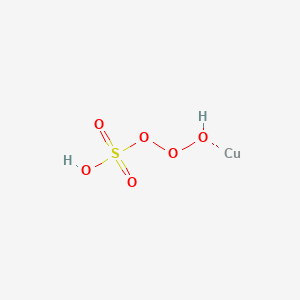

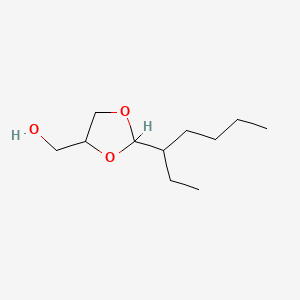
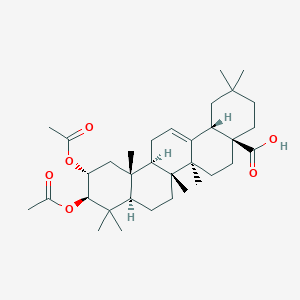
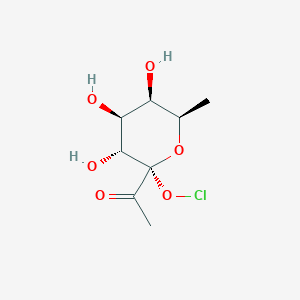
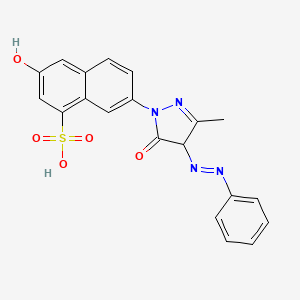


![6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13794946.png)
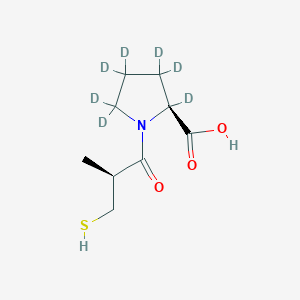
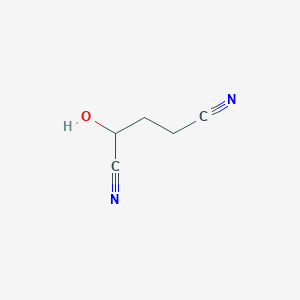
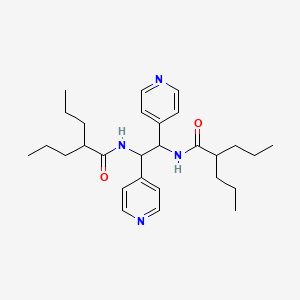
![2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13794973.png)
